2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione
Description
2-{[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione is a synthetic organic compound featuring a fused benzisoxazole moiety linked via a methylene bridge to an indene-dione core.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12FNO3/c24-15-8-6-14(7-9-15)23-18-11-13(5-10-20(18)25-28-23)12-19-21(26)16-3-1-2-4-17(16)22(19)27/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZILYDYEGYUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure
The molecular formula of the compound is . The structure features an indene dione core linked to a benzisoxazole moiety, which is substituted with a fluorophenyl group. This unique arrangement is believed to contribute to its biological properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Interaction with Receptors : It potentially binds to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cellular models.
Anticancer Activity
Several studies have demonstrated the compound's potential anticancer properties:
- Cell Line Studies : In vitro studies using human cancer cell lines showed significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis via caspase activation |
| HeLa (Cervical) | 3.5 | Bcl-2 modulation |
| A549 (Lung) | 4.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial effects:
- Bacterial Strains Tested : It exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 20 | Gram-positive |
| Escherichia coli | 30 | Gram-negative |
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in a xenograft model. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, suggesting its potential as an effective therapeutic agent.
Case Study 2: Antimicrobial Resistance
Another investigation focused on its antimicrobial properties against resistant strains of bacteria. The results indicated that the compound could restore sensitivity to conventional antibiotics when used in combination therapies.
Comparison with Similar Compounds
Substituent Variations on the Aromatic System
- Compound 36e [(E)-2-(3-(4-Fluorophenyl)allylidene)-1H-indene-1,3(2H)-dione]: Shares the indene-dione core but substitutes the benzisoxazole group with a 4-fluorophenyl-allylidene moiety. It exhibits a melting point of 188.5–190°C and a moderate synthesis yield (56%) .
- Compound 36g [(E)-2-(3-(2-Methoxyphenyl)allylidene)-1H-indene-1,3(2H)-dione]: Replaces the fluorophenyl group with a 2-methoxyphenyl substituent, resulting in a lower melting point (183.2–185°C) and yield (48%) .
- Bromo-Methoxy Derivative [2-{2-Bromo-4-[(2-Fluorobenzyl)oxy]-5-Methoxybenzylidene}-1H-indene-1,3(2H)-dione]: Incorporates bromine and methoxy groups, increasing molar mass (467.28 g/mol) and likely altering lipophilicity .
Table 1: Comparison of Key Properties
Electronic and Steric Effects
- The benzisoxazole group in the target compound introduces a rigid, planar heterocycle, which may enhance π-π stacking interactions relative to the flexible allylidene substituents in 36e/g .
Heterocyclic Derivatives with Divergent Cores
Indole and Benzofuranone-Based Compounds
- N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide : Features an indole core with a fluorophenyl-carboxamide substituent. Its ^1H NMR shows distinct NHCO (δ 12.33 ppm) and indole proton (δ 9.25 ppm) signals, differing from the target compound’s benzisoxazole protons .
- (Z)-2-((3-(2-(4-Fluorophenyl)-4-Methylthiazol-5-yl)-1-Phenyl-1H-Pyrazol-4-yl)Methylene)Benzofuran-3(2H)-one: Combines benzofuranone with thiazole-pyrazole substituents. Synthesis involves chalcone cyclization with mercuric acetate, a method distinct from typical indene-dione preparations .
Table 2: Spectroscopic Data Comparison
Physicochemical and Analytical Insights
- Melting Points : Fluorinated derivatives (e.g., 36e) exhibit higher melting points than methoxylated analogs (36g), suggesting stronger intermolecular forces due to fluorine’s electronegativity .
- Spectroscopy : Indene-dione carbonyl groups typically resonate near δ 190 ppm in ^13C NMR, while benzisoxazole carbons (e.g., C=N, C-O) may appear at δ 140–160 ppm, differing from indole-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
